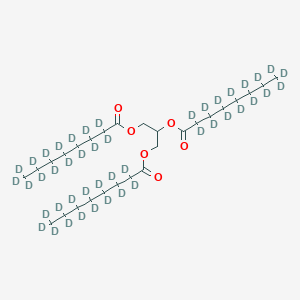![molecular formula C9H10N2OS B1473882 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile CAS No. 1448673-29-7](/img/structure/B1473882.png)
4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile
Overview
Description
4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile, also known as 4-AESBN, is a novel organic compound with a wide range of potential applications in scientific research. It is a derivative of benzamide, which is a type of organic compound that is known for its versatile properties. 4-AESBN has a unique structure, containing both an amine group and a sulfanyl group, which gives it a wide range of properties and potential applications. The compound has recently been studied in detail and its potential applications in scientific research have been highlighted.
Scientific Research Applications
4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile has been studied for its potential applications in scientific research. It has been reported to have potential applications as a fluorescent dye and as a fluorescent probe for the detection of various biomolecules, such as proteins and DNA. It has also been studied for its potential applications in drug delivery, as it has been reported to have the ability to bind to a variety of drugs, including anticancer drugs. In addition, 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile has been studied for its potential applications in imaging, as it has been reported to be able to bind to a variety of fluorescent dyes, such as fluorescein and rhodamine.
Mechanism Of Action
The mechanism of action of 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile is not yet fully understood. However, it is thought to involve a number of different processes, including the binding of the compound to specific biomolecules, such as proteins and DNA. It is also thought to involve the formation of a complex between the compound and the biomolecule, which can then be used to detect the presence of the biomolecule. In addition, it is thought that 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile can bind to a variety of drugs, which can then be used for drug delivery.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile are not yet fully understood. However, it has been reported that the compound has the ability to bind to a variety of biomolecules, such as proteins and DNA, which can then be used for various applications, such as drug delivery and imaging. In addition, 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile has been reported to be non-toxic and non-irritating, which makes it suitable for use in a variety of laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile in laboratory experiments include its non-toxic and non-irritating properties, its ability to bind to a variety of biomolecules and its potential applications in drug delivery and imaging. The limitations of using 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile in laboratory experiments include the fact that its mechanism of action is not yet fully understood and the fact that its potential applications in scientific research are still being studied.
Future Directions
The future directions for the research and development of 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile include further studies on its mechanism of action, its potential applications in drug delivery and imaging and its potential applications in other fields, such as biomedicine and materials science. Additionally, further studies on the synthesis of 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile and its potential uses in laboratory experiments could also be explored. Finally, further studies on the biochemical and physiological effects of 4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile could also be conducted in order to further understand the compound and its potential applications.
properties
IUPAC Name |
4-(2-aminooxyethylsulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-7-8-1-3-9(4-2-8)13-6-5-12-11/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRLWRENDRBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
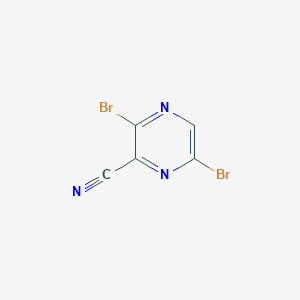
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)

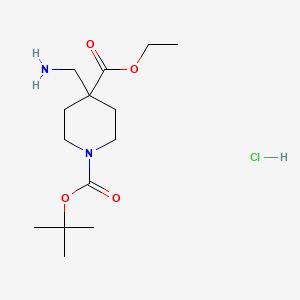
![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
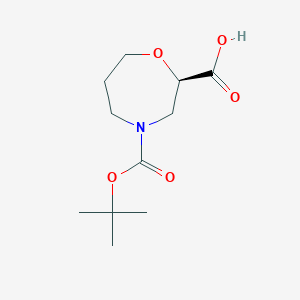

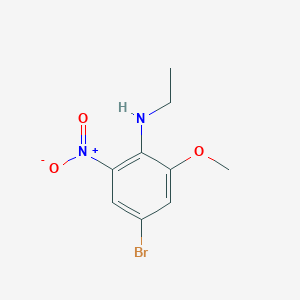
![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)

